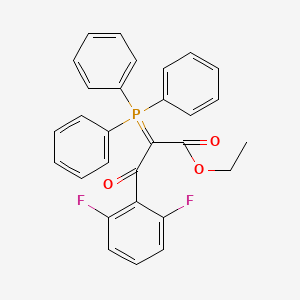
Z-L-Lysine benzyl ester 4-toluenesulfonate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-L-Lysine benzyl ester 4-toluenesulfonate salt is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 g/mol . It is also known by its systematic name, benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate 4-methylbenzenesulfonic acid . This compound is commonly used in peptide synthesis and other biochemical applications due to its unique properties.
Méthodes De Préparation
The synthesis of Z-L-Lysine benzyl ester 4-toluenesulfonate salt typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The resulting compound is then reacted with 4-toluenesulfonic acid to form the final salt . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Analyse Des Réactions Chimiques
Z-L-Lysine benzyl ester 4-toluenesulfonate salt undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield lysine and benzyl alcohol.
Reduction: The compound can be reduced using hydrogenation catalysts to remove the benzyloxycarbonyl protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include acids, bases, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Z-L-Lysine benzyl ester 4-toluenesulfonate salt has several applications in scientific research:
Peptide Synthesis: It is widely used as a protected lysine derivative in the synthesis of peptides and proteins.
Bioconjugation: The compound can be used to modify biomolecules for various biochemical assays and studies.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Z-L-Lysine benzyl ester 4-toluenesulfonate salt primarily involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the amino group of lysine, preventing unwanted side reactions during peptide synthesis . The ester group can be selectively hydrolyzed to release the free lysine residue at the desired stage of the synthesis .
Comparaison Avec Des Composés Similaires
Z-L-Lysine benzyl ester 4-toluenesulfonate salt can be compared with other protected lysine derivatives such as:
Nα-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the ester and sulfonate groups.
Nα-Fmoc-L-lysine: Uses a different protecting group (fluorenylmethyloxycarbonyl) and is commonly used in solid-phase peptide synthesis.
Nα-Boc-L-lysine: Uses a tert-butyloxycarbonyl protecting group and is also used in peptide synthesis.
The uniqueness of this compound lies in its combination of protecting groups, which provide specific reactivity and stability advantages in certain synthetic applications .
Propriétés
IUPAC Name |
benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBHXHGFSEBTK-FYZYNONXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-3-cyano-2-[(2,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B8228178.png)
![[4-[(2-Methylpropylamino)methyl]phenyl] ethanesulfonate;hydrochloride](/img/structure/B8228180.png)
![8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B8228183.png)






![4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8228222.png)


